1-(1-octyl-1H-benzimidazol-2-yl)ethanol
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Overview
Description
1-(1-Octyl-1H-benzimidazol-2-yl)ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. The compound this compound is characterized by the presence of an octyl group attached to the benzimidazole ring, which is further connected to an ethanol moiety. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(1-octyl-1H-benzimidazol-2-yl)ethanol typically involves the condensation of 1-octyl-1H-benzimidazole with an appropriate aldehyde or ketone, followed by reduction. One common synthetic route is as follows:
Condensation Reaction: The starting material, 1-octyl-1H-benzimidazole, is reacted with an aldehyde (such as acetaldehyde) in the presence of an acid catalyst to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Octyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Octyl-1H-benzimidazol-2-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-(1-octyl-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The octyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The ethanol moiety can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
1-(1-Octyl-1H-benzimidazol-2-yl)ethanol can be compared with other benzimidazole derivatives, such as:
1-(1-Butyl-1H-benzimidazol-2-yl)ethanol: Similar structure but with a shorter alkyl chain, resulting in different lipophilicity and biological activity.
1-(1-Octyl-1H-benzimidazol-2-yl)methanol: Similar structure but with a methanol moiety instead of ethanol, affecting its reactivity and interaction with biological targets.
1-(1-Octyl-1H-benzimidazol-2-yl)acetic acid: Contains a carboxylic acid group instead of ethanol, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the octyl group, benzimidazole ring, and ethanol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-octylbenzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)18-17(19)14(2)20/h8-9,11-12,14,20H,3-7,10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQLYQJQAGIUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2N=C1C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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